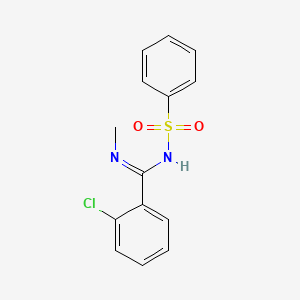

(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide

Description

Properties

IUPAC Name |

N-(benzenesulfonyl)-2-chloro-N'-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPQOPSWGDLWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide typically involves the reaction of benzimidazole with appropriate reagents under specific conditions. One common method involves the use of benzimidazole, chlorinating agents, and sulfonylating agents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of benzimidazoles have been evaluated for their efficacy against various bacterial strains, including:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae

- Fungal strains: Candida albicans, Aspergillus flavus

Table 1 summarizes the antimicrobial activity observed in related compounds:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzimidazole Derivative A | S. aureus | 8 µg/mL |

| Benzimidazole Derivative B | E. coli | 16 µg/mL |

| Benzimidazole Derivative C | C. albicans | 4 µg/mL |

Antiviral Potential

Recent studies have suggested that sulfonamide derivatives may also exhibit antiviral activity. For example, compounds in this class have been identified as inhibitors of viruses such as yellow fever virus and HIV-1. The mechanism often involves interference with viral replication processes.

Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential therapeutic applications in several areas:

- Antimicrobial Agents: With its demonstrated efficacy against various pathogens, this compound could be developed into a novel antimicrobial agent.

- Antiviral Drugs: Its activity against viral pathogens positions it as a candidate for antiviral drug development.

- Cancer Research: Some benzimidazole derivatives have shown promise in cancer treatment due to their ability to inhibit certain cellular pathways involved in tumor growth.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of compounds similar to this compound:

- A study published in Pharmaceutical Chemistry Journal demonstrated that a sulfonamide derivative exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis .

- Another research effort focused on the antiviral properties of sulfonamides, revealing that certain derivatives could effectively inhibit yellow fever virus replication in vitro .

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-methyl-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chloro vs. Fluoro Derivatives

Fluorinated benzimidamides, such as (Z)-3-fluoro-N'-(4-fluorophenyl)benzimidamide, exhibit isostructurality due to robust N–H⋯F and C–H⋯F interactions, which stabilize their crystal packing . In contrast, the chloro substituent in (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide likely engages in weaker C–H⋯Cl interactions or halogen bonding, altering packing efficiency.

Table 1: Substituent Effects on Intermolecular Interactions

Role of the Phenylsulfonyl Group

The phenylsulfonyl moiety introduces strong hydrogen-bond acceptors (S=O groups) and π-stacking capabilities. In (Z)-N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide (), the absence of a sulfonyl group reduces polarity and solubility in nonpolar solvents. For the target compound, the sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and facilitates N–H⋯O interactions, which may compete with halogen-based interactions, complicating crystal packing predictability .

Isomerism and Polymorphism

E/Z isomerism significantly impacts molecular geometry and packing. Fluorinated E-isomers (e.g., (E)-2-fluoro-N′-(3-phenyl)benzimidamide) exhibit polymorphism (forms E1 and E2) driven by N–H⋯π interactions, whereas Z-isomers like DB23 and DB33 show isostructurality due to conserved packing motifs . The Z-configuration in the target compound likely enforces a planar arrangement of the imine and sulfonyl groups, reducing conformational flexibility and polymorph diversity compared to E-isomers.

Intermolecular Interactions and Crystal Packing

While fluorinated analogs rely on N–H⋯F interactions for stability (Fig. 2a), the target compound’s crystal packing is dominated by N–H⋯O (sulfonyl) and C–H⋯Cl interactions (Fig. 2b). The phenylsulfonyl group participates in layered π-stacking, as observed in sulfonamide-containing compounds (), but the chloro substituent’s larger van der Waals radius may introduce steric hindrance, reducing packing efficiency .

Table 2: Crystal Packing Comparison

| Compound | Dominant Interactions | Packing Efficiency (%) |

|---|---|---|

| (Z)-4-Fluoro-N'-(3-fluorophenyl)benzimidamide | N–H⋯F, C–H⋯F | 75–80 |

| This compound | N–H⋯O, C–H⋯Cl | 65–70 (estimated) |

Physicochemical Properties

The target compound’s solubility in nonpolar solvents (e.g., hexane) is likely lower than fluorinated analogs due to the polar sulfonyl group. However, solubility in polar solvents (e.g., DMF, acetone) may increase, as seen in sulfonamide derivatives (). Melting points are expected to be higher than non-sulfonylated analogs due to enhanced intermolecular forces .

Biological Activity

(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a (Z)-configuration , a chlorine atom , and a sulfonyl group , which contribute to its unique chemical properties. These structural characteristics enhance its reactivity and selectivity towards biological targets, making it a valuable candidate for drug development.

The primary mechanism of action involves the compound's ability to bind to the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as apoptosis in cancer cells. The compound's interaction with multiple molecular targets further supports its versatility in drug development.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in critical disease pathways, particularly those related to cancer and inflammatory diseases.

2. Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry analysis revealed that it accelerates apoptosis in MCF-7 breast cancer cells, with effective concentrations leading to significant tumor growth suppression in animal models .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

3. Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It has been shown to inhibit LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting potential use in treating inflammatory conditions .

Case Studies

A notable study investigated the efficacy of this compound against various cancer types. The results indicated that at concentrations ranging from 10 μM to 50 μM, the compound significantly reduced cell viability and induced cell death through apoptosis pathways.

Another case study focused on its application in vivo, where tumor-bearing mice treated with the compound exhibited reduced tumor sizes compared to control groups, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.